molecular formula C24H26N6O3 B11005564 N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide

Cat. No.: B11005564
M. Wt: 446.5 g/mol
InChI Key: QMWVOICUAZBGHC-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic acetamide featuring a 1,2,4-triazole core linked to a 3,4-dihydrophthalazin-4-one moiety via an acetamide bridge. The 1,2,4-triazole ring is substituted with a 2-(4-methoxyphenyl)ethyl group, while the phthalazinone unit carries a propan-2-yl (isopropyl) substituent at position 2. This structural architecture is designed to synergize the pharmacological properties of both heterocycles: triazoles are known for their metabolic stability and hydrogen-bonding capacity, while phthalazinones contribute to kinase inhibition and antiproliferative activity . The compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions, as evidenced by analogous protocols for triazole-phthalazinone hybrids .

Properties

Molecular Formula

C24H26N6O3

Molecular Weight

446.5 g/mol

IUPAC Name

N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-2-(4-oxo-3-propan-2-ylphthalazin-1-yl)acetamide

InChI

InChI=1S/C24H26N6O3/c1-15(2)30-23(32)19-7-5-4-6-18(19)20(29-30)14-22(31)26-24-25-21(27-28-24)13-10-16-8-11-17(33-3)12-9-16/h4-9,11-12,15H,10,13-14H2,1-3H3,(H2,25,26,27,28,31)

InChI Key

QMWVOICUAZBGHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=NNC(=N3)CCC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under reflux conditions.

    Attachment of the Methoxyphenyl Group: This step involves the reaction of the triazole intermediate with 4-methoxyphenyl ethyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of the Phthalazinone Moiety: The phthalazinone structure is formed through the condensation of phthalic anhydride with isopropylamine, followed by cyclization.

    Final Coupling Reaction: The triazole and phthalazinone intermediates are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazole ring or the phthalazinone moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives of the triazole or phthalazinone rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Its triazole ring is known for its biological activity, which could include antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. The presence of the triazole ring and the phthalazinone moiety suggests it could interact with biological targets such as enzymes or receptors.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide would depend on its specific application. Generally, the triazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The phthalazinone moiety may enhance binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Key Substituents Pharmacological Activity Synthesis Method
Target Compound 1,2,4-Triazole + Phthalazinone - 2-(4-Methoxyphenyl)ethyl (triazole)
- Propan-2-yl (phthalazinone)
Antiproliferative (inferred) CuAAC or nucleophilic substitution
N-(2,4-Dichlorophenyl)-2-((5-((3-methyl-4-oxophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (12) 1,2,4-Triazole + Phthalazinone - Methyl (phthalazinone)
- Thioether linkage
Kinase inhibition, Anticancer Sodium borohydride reduction of aldehyde intermediates
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-hydroxyacetamide 1,2,4-Triazole - Furan-2-yl
- Sulfanyl group
Anti-exudative (50% efficacy vs. diclofenac) Condensation with pyridine/zeolite catalyst
2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide Indazole + Acetamide - Ethoxyphenyl
- Morpholine-carbonyl
Antiproliferative (IC₅₀ = 0.8–2.1 µM) Trityl protection/deprotection

Key Research Findings

  • Activity Trends: Phthalazinone-containing compounds (e.g., target compound, Compound 12) consistently show antiproliferative activity, likely due to PARP or EGFR kinase inhibition . Triazole-thioacetamides (e.g., ) prioritize anti-inflammatory effects.
  • Synthetic Yield : CuAAC-based syntheses (as inferred for the target compound) achieve yields >70%, outperforming indazole-based routes (40–60%) .
  • SAR Insights: The 4-methoxyphenyl group enhances lipophilicity (cLogP ≈ 3.2), favoring membrane permeability. Isopropyl substitution on phthalazinone reduces oxidative metabolism compared to methyl analogues .

Biological Activity

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H27N7O2C_{23}H_{27}N_{7}O_{2} with a molecular weight of 433.5 g/mol. The structure includes a triazole ring and a phthalazine moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC23H27N7O2
Molecular Weight433.5 g/mol
CAS Number1442080-62-7

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of triazole derivatives. The compound has shown significant activity against various bacterial strains. For instance, it exhibits moderate to good activity against Candida albicans and Escherichia coli, similar to other triazole derivatives that inhibit ergosterol synthesis by targeting cytochrome P450 enzymes .

Table 1: Antimicrobial Activity Against Various Microorganisms

MicroorganismActivity Level
Candida albicansModerate
Escherichia coliModerate
Staphylococcus aureusModerate to Good
Klebsiella pneumoniaeModerate

Anticancer Activity

Triazole derivatives are also recognized for their potential anticancer properties. The compound has been evaluated for its ability to induce apoptosis in cancer cells. Research indicates that it can inhibit specific metabolic pathways involved in cancer progression, possibly through the modulation of enzyme activities related to cell growth and proliferation .

Enzyme Inhibition

The compound has been reported to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease . Additionally, it shows promise in inhibiting other metabolic enzymes that could be beneficial in treating various conditions like gastric ulcers and epilepsy .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study synthesized several triazole derivatives and tested their antimicrobial efficacy. The compound demonstrated comparable results to standard antibiotics against resistant strains of bacteria .
  • Evaluation of Anticancer Properties : In vitro studies showed that the compound induced cell cycle arrest in cancer cell lines, leading to increased apoptosis rates compared to control groups. This suggests a mechanism that could be further explored for cancer therapy .

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